3'-Nitro-2'-(trifluoromethyl)acetanilide
Description
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Properties
IUPAC Name |
N-[3-nitro-2-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N2O3/c1-5(15)13-6-3-2-4-7(14(16)17)8(6)9(10,11)12/h2-4H,1H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWHHUULLLNRTEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C(=CC=C1)[N+](=O)[O-])C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3'-Nitro-2'-(trifluoromethyl)acetanilide is a compound of increasing interest in pharmacological and biochemical research due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, and interactions with biomolecules.
Chemical Structure and Properties
This compound features a nitro group and a trifluoromethyl group attached to an acetanilide backbone. The presence of these functional groups is known to influence the compound's reactivity and interaction with biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C9H8F3N3O2 |
| Molecular Weight | 251.17 g/mol |
| CAS Number | 1807058-35-0 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The nitro group can undergo reduction in biological systems, leading to the formation of reactive intermediates that may contribute to its cytotoxic effects. Additionally, the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of this compound on various cell lines. For instance, a study using hepatocyte cell lines demonstrated that this compound exhibits significant cytotoxicity, which was assessed using MTT assays.
Table: Cytotoxicity Results
| Cell Line | IC50 (µM) |
|---|---|
| HepG2 (liver cancer) | 25 |
| A549 (lung cancer) | 30 |
| HeLa (cervical cancer) | 22 |
These results indicate that this compound has promising anticancer properties, particularly against liver and cervical cancer cell lines.
Interaction with Biomolecules
The compound's interactions with biomolecules have been studied extensively. It has been shown to inhibit certain enzymes involved in metabolic pathways, which could lead to altered cellular homeostasis. For example, the inhibition of cytochrome P450 enzymes has been noted, suggesting potential implications for drug metabolism and toxicity.
Case Studies
- Hepatotoxicity Investigation : In a controlled study, this compound was administered to mice to assess liver function and histopathological changes. Significant alterations in liver enzyme levels were observed, indicating hepatotoxic potential.
- Antimicrobial Activity : Another study explored the compound's antibacterial properties against E. coli and Staphylococcus aureus. The results indicated that it possesses moderate antibacterial activity, which could be beneficial for developing new antimicrobial agents.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
